Home > Products > Screening Compounds P138433 > 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine - 1060803-13-5

5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Catalog Number: EVT-3216040
CAS Number: 1060803-13-5
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids

  • Compound Description: This series of compounds are analogs of nalidixic acid, featuring a 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid core structure. They were synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with the starting pyrroles derived from the reaction of carbethoxyacetamidine with bromoacetone or chloroacetaldehyde []. One compound in this series (compound 10 in the cited study) demonstrated in vitro antibacterial activity [].

3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound was serendipitously discovered during an attempt to synthesize copper(II) halide dimers []. It was formed in situ via the condensation of 2-amino-5-methylpyridine with 2-butanone, facilitated by a copper-catalyzed Baeyer-Villiger oxidation of the solvent []. This compound is a bicyclic ligand that forms a copper-paddlewheel complex exhibiting strong antiferromagnetic interactions [].

3-Phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles

  • Compound Description: These compounds are 4-azaindoline derivatives synthesized asymmetrically using chiral phase-transfer catalysts derived from tert-leucine []. Both enantiomers were obtained with excellent yields (up to 99%), high enantioselectivities (up to 91% ee), and diastereoselectivities (up to >99:1 dr) [].

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound serves as the central structural motif in a series of novel CRF-1 antagonists []. The development of efficient synthetic routes allowed the simultaneous progression of three drug candidates incorporating this moiety [].

3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is a potential dopamine D4 receptor imaging agent []. It was synthesized through a four-step process involving electrophilic fluorination of a trimethylstannyl precursor with [18F]F2 [].

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine

  • Compound Description: This compound serves as a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine []. Its synthesis involves a multi-step procedure starting from 1-benzyl-2-formylpyrrole [].

4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound acts as another deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine []. It was synthesized from 2-amino-3,6-dimethylpyridine [].

3-{[4-(4-[18F]Fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: Designed as a potential dopamine D4 receptor imaging agent, this compound is an analog of L-750,667, a high-affinity D4R ligand []. Its synthesis involves reacting 3-(piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine with 4-[18F]fluorobenzaldehyde [].

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate

  • Compound Description: This compound is the dihydrochloride salt of pexidartinib, a drug used to treat tenosynovial giant cell tumor []. Structural analysis reveals that both the nitrogen atoms in the central pyridine ring and the pyrrolopyridine group are protonated [].

Methyl 6-methoxy-2-methyl-1,3-dioxo-4-[(2,3,4-tri-O-acetyl-β-d-xylopyranosyl)amino]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carboxylate

  • Compound Description: This compound is a unique example of a β-d-(tri-O-acetyl)xylopyranosyl compound with all three acetyl groups in axial positions [, ]. Its discovery provides insights into hetero-Diels-Alder reaction pathways involving dimethyl acetylenedicarboxylate and 6-aminopyridin-4(3H)-one derivatives [].

Methyl 2-methyl-6-methylthio-1,3-dioxo-4-[(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)amino]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carboxylate

  • Compound Description: This compound, featuring disordered peripheral acetyl and carbomethoxy groups, plays a crucial role in understanding the pathway of hetero-Diels-Alder reactions between dimethyl acetylenedicarboxylate and 6-aminopyridin-4(3H)-one derivatives [].

1H-Pyrrolo[2,3-b]pyridine derivatives

  • Compound Description: This broad class encompasses a series of nortopsentin analogs investigated for their antitumor activity in peritoneal mesothelioma experimental models []. These derivatives exhibited potent cyclin-dependent kinase 1 inhibitory activity, reducing cell proliferation, inducing apoptosis, and inhibiting tumor growth in vivo [].

4,7-Dihydro-1H-pyrrolo[2,3-b]pyridines

  • Compound Description: This family of compounds, characterized by a dihydropyrrolopyridine structure often with fused 4-spirocyclic frameworks, were synthesized efficiently through a one-pot, three-component reaction involving N-substituted 5-amino-3-cyanopyrroles, various carbonyl compounds, and active methylene compounds [].

5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound serves as a key intermediate in various syntheses. An improved method for its production involves a two-step, one-pot process: bromination of 1H-pyrrolo[2,3-b]pyridine followed by reductive dehalogenation to yield 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridine-2-ketone, which then undergoes reduction and oxidative dehydrogenation to afford the final product [].

1H‐pyrrolo[2,3‐b]pyridine derivatives

  • Compound Description: This set of compounds represents a group of potent human neutrophil elastase (HNE) inhibitors []. Research indicates that an unsubstituted 2-position on the pyrrolo[2,3-b]pyridine scaffold is crucial for activity, while bulky or lipophilic substituents at the 5-position are well-tolerated and contribute to interactions within the enzyme's active site [].

1H-Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives

  • Compound Description: This family of compounds exhibits potent and selective inhibitory activity against Janus kinase 3 (JAK3) []. These compounds are particularly interesting for their potential in treating immune diseases, including those related to organ transplantation [].

2,3-Dihydrofuro[2,3-b]pyridines

  • Compound Description: These compounds were efficiently prepared via a base-catalyzed cascade reaction utilizing N-propargylic β-enaminones and arylaldehydes [].

2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridines

  • Compound Description: This class of compounds, featuring diverse substituents at the 2- and 3-positions, was synthesized using Fischer indole cyclization in polyphosphoric acid []. This method offers a valuable route to construct the 5-bromo-7-azaindole scaffold with flexibility in substituent choice [].

(Dimethylamino)-functionalised 'titanocenes'

  • Compound Description: These organometallic compounds incorporate a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety and exhibit notable cytotoxicity against LLC-PK cells []. One such compound, with an IC50 value of 8.8 μM, demonstrates comparable cytotoxicity to cisplatin [].

7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate Derivatives

  • Compound Description: These compounds were designed with a focus on enhancing metal-chelating properties for potential anti-HIV-1 activity []. The introduction of a hydroxyl group adjacent to the amide aimed to create a three-heteroatom group for improved metal chelation [].

2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid

  • Compound Description: This compound is a key intermediate in pharmaceutical synthesis. Its preparation involves a regioselective chlorination of 7-azaindole followed by a palladium-catalyzed cyanation/reduction sequence to introduce the aminomethyl moiety []. Coupling with a selectively monodechlorinated 2,6-dichloro-5-fluoronicotinic acid completes the synthesis [].

6-(Alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles

  • Compound Description: These compounds are formed through a cascade heterocyclization reaction of 2-Acyl-1,1,3,3-tetracyanopropenides (ATCN) with aliphatic thiols [].

Methyl 4,8-diamino-1-aryl-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-d]thieno[2,3-b]pyridine-7-carboxylates

  • Compound Description: These compounds, featuring a novel fused heterocyclic scaffold, are generated by reacting 2-Acyl-1,1,3,3-tetracyanopropenides (ATCN) with methyl mercaptoacetate [].

N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides

  • Compound Description: These compounds undergo acid-catalyzed transformations leading to furan ring opening and subsequent recyclization to form derivatives of a new fused heterocyclic system, pyrrolo[1,2-a][1,4]diazocine [].
Overview

5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. Its chemical structure is notable for its potential biological activities, making it an important scaffold in medicinal chemistry and drug design. The compound is classified under pyrrolo[2,3-b]pyridine derivatives, which are recognized for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine typically involves cyclization reactions from suitable precursors. One common method includes the cyclization of pyrrole-derived α,β-alkynyl ketones.

Synthetic Routes and Reaction Conditions

  1. Cyclization of Pyrrole Derivatives: This method often employs α,β-alkynyl ketones as starting materials. The reaction conditions usually involve heating under reflux to facilitate the cyclization process.
  2. Cross-Coupling Reactions: Another approach utilizes substituted 2-amino-1,5-diphenyl-1H-pyrrole derivatives along with reagents like acetylacetone and ethyl cyanoacetate to produce the target compound through condensation reactions .

Parameters

  • Temperature: Typically around 70–100°C during reflux.
  • Reaction Time: Generally ranges from several hours to overnight based on the specific synthetic route employed.
Molecular Structure Analysis

The molecular structure of 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine features a bicyclic arrangement where a pyrrole ring is fused to a pyridine ring.

Structural Data

  • Molecular Formula: C₈H₈N₂
  • Molecular Weight: Approximately 136.16 g/mol
  • Key Features:
    • The presence of a methyl group at the 5-position of the pyrrole ring significantly influences its chemical reactivity and biological activity.
    • The nitrogen atoms in both rings contribute to the compound's basicity and potential interactions with biological targets.
Chemical Reactions Analysis

5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine can participate in various chemical reactions due to its functional groups.

Types of Reactions

  1. Oxidation: Can introduce functional groups such as carbonyls or hydroxyls.
  2. Reduction: May lead to the formation of more saturated derivatives.
  3. Substitution Reactions: Both electrophilic and nucleophilic substitutions can occur at the pyrrole or pyridine rings.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate for oxidation reactions.
  • Reducing Agents: Lithium aluminum hydride for reduction processes.
  • Electrophiles/Nucleophiles: Various reagents can be utilized depending on the desired substitution outcome.
Mechanism of Action

The mechanism of action for compounds like 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine often involves interactions with specific biological targets such as enzymes or receptors.

Interaction with Biological Targets

This compound has been investigated for its potential as an inhibitor of fibroblast growth factor receptors and Janus kinase 3 (JAK3). The binding affinity and selectivity towards these targets can be influenced by the structural characteristics imparted by the methyl group at the 5-position.

Relevant Data

Studies indicate that modifications in the molecular structure can lead to variations in pharmacological activity, highlighting the importance of structural optimization in drug design .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine are critical for understanding its behavior in various environments.

Key Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Melting Point: Reported around 120–123°C.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Spectroscopic Data

Infrared (IR) spectroscopy reveals characteristic absorption bands indicative of functional groups present in the compound, while nuclear magnetic resonance (NMR) spectroscopy provides insights into its molecular environment.

Applications

5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine has several scientific applications across various fields:

Scientific Applications

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent and as an inhibitor of fibroblast growth factor receptors.
  2. Biological Research: Used in studies focusing on enzyme inhibitors and receptor modulators.
  3. Material Science: Explored for developing new materials with specific electronic or optical properties due to its unique molecular structure.

Future Directions

Research continues into optimizing derivatives of this compound to enhance efficacy against specific biological targets while minimizing side effects associated with drug development.

Synthetic Methodologies and Route Optimization

Palladium-Catalyzed Cascade Cyclization Strategies

Palladium-catalyzed reactions constitute a cornerstone for constructing the dihydropyrrolopyridine core and introducing complex substituents. These methodologies leverage Pd's versatility in mediating sequential bond-forming events within a single reaction vessel, enhancing atom economy and reducing purification steps. A prominent approach involves Suzuki-Miyaura cross-coupling for installing aryl or heteroaryl groups at electrophilic positions. For example, halogenated precursors (e.g., 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine) undergo coupling with methylboronic acids under Pd(PPh₃)₂Cl₂ catalysis (0.1–0.5 mol%) to introduce the C5-methyl group efficiently [1]. Toluene serves as the optimal solvent, with temperature gradients (60°C → 100°C) enabling controlled mono-functionalization and preventing over-substitution [1] [7].

For more elaborate architectures, one-pot Suzuki-Sonogashira cascades are employed. Bromo-iodo pyrrolopyridines allow sequential functionalization: the iodo site reacts first with terminal alkynes under Sonogashira conditions (Pd/Cu co-catalysis), followed by Suzuki coupling of the bromo site with arylboronic acids. This differential reactivity achieves C3-alkynyl/C7-aryl diversification in yields exceeding 75% [7]. Key challenges involve catalyst compatibility between steps and minimizing homo-coupling byproducts, addressed using oxygen-free conditions and precise reactant addition sequences.

Table 1: Palladium-Catalyzed Strategies for Pyrrolopyridine Functionalization

MethodCatalyst SystemKey SubstrateProductYield RangeLimitations
Suzuki-MiyauraPd(PPh₃)₂Cl₂ (0.5 mol%)5-Bromo-7-azaindole + MeB(OH)₂5-Methyl-7-azaindole70-85%Sensitive to e⁻-withdrawing groups
Suzuki-Sonogashira CascadePd(OAc)₂/CuI, AsPh₃3-Bromo-5-iodo-pyrrolo[2,3-b]pyridine3-Alkynyl-5-aryl-pyrrolo[2,3-b]pyridine65-80%Requires strict anhydrous conditions
Directed C-H Activation[Rh(cod)₂]BF₄/Mes-DAPOBenzimidazole-fused analoguesPolycyclic imidazoles≤97%Limited scope for α-chiral centers

Reductive Cyclization Approaches Using Nitrovinyl Intermediates

Reductive cyclization via nitrovinyl precursors provides efficient access to the saturated 2,3-dihydro core. This route exploits the electrophilicity of β-nitrostyrene-like intermediates for intramolecular cyclization. A representative synthesis begins with ortho-nitrovinylpyridines, where the nitro group activates the vinyl moiety for nucleophilic attack by tethered amines. Catalytic hydrogenation (H₂, Pd/C) in ethanol accomplishes dual objectives: reduction of the nitro group to an amine and subsequent in situ cyclization via nucleophilic addition to the vinyl double bond [5]. This method delivers 5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in 50-65% yield after optimization.

Critical optimization focuses on hydrogenation pressure control (20–50 psi). Higher pressures accelerate nitro reduction but promote over-reduction of the dihydropyridine ring to piperidines. Pd catalyst poisoning by the basic nitrogen atoms necessitates acidic additives (e.g., acetic acid) to improve efficiency [5]. Alternative reductants like Zn/HCl afford moderate yields (40–50%) but generate stoichiometric metal waste, complicating purification and diminishing suitability for large-scale applications.

Fischer Indolization Analogues for Core Scaffold Assembly

While classical Fischer indolization targets indoles, analogous hydrazine-based cyclizations adapt this logic to pyrrolopyridines. The synthesis commences with functionalized pyridylhydrazines and carbonyl partners (e.g., methyl ketones). Under Brønsted or Lewis acid catalysis (e.g., ZnCl₂ or p-TsOH), condensation forms hydrazones, which undergo [3,3]-sigmatropic rearrangement and aromatization [4]. For 5-methyl derivatives, acetone serves as the carbonyl component, installing the methyl group directly. Yields range from 45–70%, heavily influenced by acid selection and temperature control.

A significant limitation is regiochemical ambiguity when unsymmetrical ketones are used, leading to isomeric mixtures. Sterically hindered prochiral ketones exacerbate this issue. Strategies to enhance regioselectivity include employing directed ortho-metalation (DoM). Pre-installing directing groups (e.g., amides) at the pyridine N-oxide stage enables selective lithiation adjacent to the nitrogen, followed by trapping with electrophiles like methyl iodide. Subsequent hydrazine cyclization then affords the 5-methyl isomer exclusively [4] [1].

Regioselective Functionalization at C5 and N1 Positions

Regioselective modification at C5 and N1 is vital for drug discovery applications. C5, being electron-rich, favors electrophilic substitutions. Directed ortho-metalation (DoM) provides the highest regiocontrol for C5 functionalization. Pyridine N-oxides or protected derivatives (e.g., N-Boc, N-tosyl) undergo directed lithiation at C5 using strong bases (s-BuLi, -78°C), followed by quenching with electrophiles:

  • Methylation: Methyl iodide affords 5-methyl derivatives (85% yield)
  • Halogenation: I₂ provides 5-iodo compounds (e.g., 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine), crucial for cross-coupling [2]
  • Hydroxymethylation: Paraformaldehyde yields C5-(hydroxymethyl) intermediates [4]

Table 2: Regioselective Functionalization Strategies

PositionMethodDirecting Group/ProtectionKey ReagentsRepresentative ProductYield
C5Directed ortho-metalationN-Boc, N-oxide, N-Tss-BuLi, MeI/I₂/(CH₂O)ₙ5-Methyl- or 5-iodo-pyrrolo[2,3-b]pyridine75-90%
N1AlkylationNone (deprotonation)NaH, alkyl halides (BnBr, t-BuBr)N-Benzyl-5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine60-85%
N1AcylationNoneAc₂O, Boc₂ON-Boc-5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine70-92%

N1-functionalization requires careful protection/deprotection sequences due to competing reactivity at pyridine-like nitrogens. Alkylation employs bases like NaH or K₂CO₃ in DMF, with alkyl halides (e.g., benzyl bromide) providing N-alkyl derivatives [6]. Acylation (e.g., acetic anhydride or di-tert-butyl dicarbonate) gives N-acetyl or N-Boc products, respectively. The N-Boc group is particularly valuable for temporarily masking N1 during C5 electrophilic functionalization, as it is readily removed under acidic conditions without disrupting the dihydro core [4].

Scalability Challenges in Industrial-Scale Synthesis

Translating laboratory syntheses to industrial production faces significant hurdles:

  • Catalyst Cost and Removal: Pd-catalyzed steps, while efficient, impose high costs. Residual Pd contamination in APIs must meet stringent limits (<10 ppm). Solutions include immobilized catalysts (e.g., Pd on carbon or polymers) and scavengers (e.g., silica-thiol composites) [7]. However, immobilized systems suffer from reduced activity in multi-step cascades.
  • Purification of Polar Intermediates: Dihydropyrrolopyridines exhibit high polarity, complicating extraction and chromatography. Salt formation (e.g., hydrochloride salts via HCl/Et₂O treatment) crystallizes intermediates, enhancing purity. The hydrochloride salt of 5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine itself is isolable [3] [6].
  • Regioselectivity Reproducibility: DoM protocols require cryogenic temperatures and anhydrous conditions, challenging reactor design. Continuous flow chemistry improves temperature control and mixing for lithiation steps, boosting reproducibility [1].
  • Raw Material Costs: Specialized building blocks like 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine command high prices (~R$1,515/gram) [2]. Integrating telescoped syntheses—where intermediates proceed without isolation—minimizes costs and handling.

The most scalable route identified combines reductive cyclization (Section 1.2) with catalytic hydrogenation, utilizing cost-effective nitrovinyl precursors and avoiding expensive Pd cross-couplings for core assembly. N-Protection early in the sequence mitigates side reactions during downstream steps [4] [6].

Properties

CAS Number

1060803-13-5

Product Name

5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

IUPAC Name

5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

InChI

InChI=1S/C8H10N2/c1-6-4-7-2-3-9-8(7)10-5-6/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

BYYHFYQVWDNVQJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(NCC2)N=C1

Canonical SMILES

CC1=CC2=C(NCC2)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.